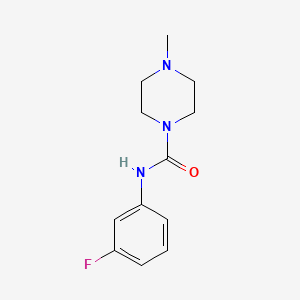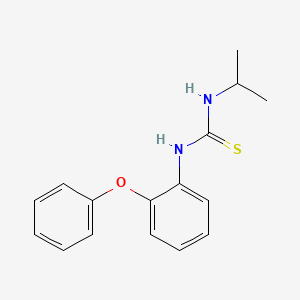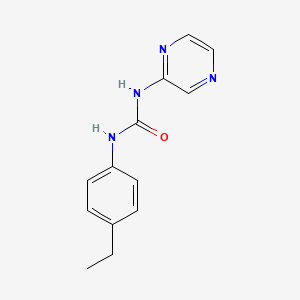
N-(3-fluorophenyl)-4-methylpiperazine-1-carboxamide
Overview
Description
N-(3-fluorophenyl)-4-methylpiperazine-1-carboxamide: is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further substituted with a methyl group and a carboxamide group. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-4-methylpiperazine-1-carboxamide typically involves the reaction of 3-fluoroaniline with 4-methylpiperazine in the presence of a coupling agent such as carbonyldiimidazole or N,N’-dicyclohexylcarbodiimide. The reaction is carried out in an appropriate solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions. The resulting intermediate is then treated with a carboxylating agent such as carbon dioxide or phosgene to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification techniques like crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-fluorophenyl)-4-methylpiperazine-1-carboxamide can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxide derivatives.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous solvents like ether or tetrahydrofuran; low to moderate temperatures.
Substitution: Amines, thiols; polar aprotic solvents like dimethylformamide or acetonitrile; room temperature to reflux conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Chemistry: N-(3-fluorophenyl)-4-methylpiperazine-1-carboxamide is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is used to study the effects of fluorine substitution on the activity of piperazine derivatives. It serves as a model compound to investigate the interactions of fluorinated molecules with biological targets.
Medicine: this compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs
Industry: In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals. Its unique properties make it a valuable intermediate in the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-4-methylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can form strong hydrogen bonds with target proteins, enhancing binding affinity and selectivity. The piperazine ring can interact with hydrophobic pockets in the target, further stabilizing the compound-protein complex. These interactions can modulate the activity of the target protein, leading to the desired biological effects.
Comparison with Similar Compounds
- N-(3-chlorophenyl)-4-methyl-1-piperazinecarboxamide
- N-(3-bromophenyl)-4-methyl-1-piperazinecarboxamide
- N-(3-methylphenyl)-4-methyl-1-piperazinecarboxamide
Comparison:
- N-(3-chlorophenyl)-4-methyl-1-piperazinecarboxamide: The substitution of a chlorine atom instead of fluorine can result in different electronic and steric effects, potentially altering the compound’s reactivity and biological activity.
- N-(3-bromophenyl)-4-methyl-1-piperazinecarboxamide: Bromine substitution can lead to increased molecular weight and different halogen bonding interactions compared to fluorine, affecting the compound’s properties.
- N-(3-methylphenyl)-4-methyl-1-piperazinecarboxamide: The presence of a methyl group instead of a halogen can significantly change the compound’s hydrophobicity and steric profile, influencing its behavior in chemical and biological systems.
N-(3-fluorophenyl)-4-methylpiperazine-1-carboxamide stands out due to the unique properties imparted by the fluorine atom, such as increased metabolic stability and enhanced binding interactions with biological targets.
Properties
IUPAC Name |
N-(3-fluorophenyl)-4-methylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O/c1-15-5-7-16(8-6-15)12(17)14-11-4-2-3-10(13)9-11/h2-4,9H,5-8H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTRBQZIGOXQKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[1-(3-Methoxyphenyl)ethyl]-3-naphthalen-1-ylthiourea](/img/structure/B4287165.png)
![N-(4-bromophenyl)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4287170.png)



![DIMETHYL 5-{[2-(2,6-DIMETHYLMORPHOLINO)ACETYL]AMINO}ISOPHTHALATE](/img/structure/B4287197.png)
![1-[1-(3-Methoxyphenyl)ethyl]-3-(3-methylphenyl)thiourea](/img/structure/B4287201.png)
![N-(4-ethylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4287219.png)
![N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}-4-ethylbenzenesulfonamide](/img/structure/B4287227.png)
![methyl 2-({[4-(tert-butyl)phenyl]sulfonyl}amino)-4,5-dimethoxybenzoate](/img/structure/B4287239.png)
![2-{4-[(FURAN-2-YL)METHYL]PIPERAZIN-1-YL}-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]ACETAMIDE](/img/structure/B4287241.png)
![N-CYCLOPENTYL-2-{[4-METHYL-5-(5-METHYL-4-PHENYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B4287242.png)
